2-Chloro-4-(phenylethynyl)pyrimidine
Description
Properties
Molecular Formula |
C12H7ClN2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-chloro-4-(2-phenylethynyl)pyrimidine |
InChI |
InChI=1S/C12H7ClN2/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |
InChI Key |
WNTDBHWKNCZUHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Organolithium Addition to 2-Chloropyrimidine
One of the primary and well-documented methods to prepare this compound involves the nucleophilic addition of a phenylethynyl organolithium reagent to 2-chloropyrimidine under controlled low-temperature conditions.
- Phenylacetylene is treated with n-butyllithium (2.5 M in hexanes) at -78 °C in tetrahydrofuran (THF) to generate the phenylethynyl lithium intermediate.
- After stirring for 30 minutes at -78 °C, a solution of 2-chloropyrimidine in THF is added dropwise.
- The reaction mixture is allowed to warm slowly to -30 °C over 3 hours, facilitating the nucleophilic substitution at the 4-position of the pyrimidine ring.
- The reaction is quenched with water and subsequently oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford this compound.
- The isolated yield of this compound under these conditions is reported at approximately 37%.
- Melting point: 102–105 °C.
- Characterization includes ^1H-NMR and ^13C-NMR spectra consistent with the expected structure.
This method is versatile and can be extended to prepare 2-chloro-4-(heteroaryl)pyrimidines by substituting phenylacetylene with other terminal alkynes or heteroaryl lithium reagents.
Palladium-Catalyzed Cross-Coupling (Sonogashira Reaction)
An alternative and widely used approach is the palladium-catalyzed Sonogashira cross-coupling of 2-chloropyrimidine derivatives with phenylacetylene.
- The reaction employs Pd(PPh3)2Cl_2 as the palladium catalyst and CuI as a co-catalyst.
- The coupling is generally carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Triethylamine (Et_3N) is used as a base to facilitate the deprotonation of phenylacetylene.
- The reaction is conducted under an inert nitrogen atmosphere at room temperature or slightly elevated temperatures.
- This method provides high selectivity for the C–C bond formation at the 4-position of the pyrimidine ring.
- It tolerates a variety of functional groups on both coupling partners.
- The catalytic system Pd/CuI/PPh_3 is efficient and avoids side reactions such as C–O bond formation or alkyne dimerization.
- The reaction of 4-chlorothieno[2,3-d]pyrimidine with phenylacetylene under Pd/CuI catalysis in methanol yields the corresponding 4-alkynylated pyrimidine in excellent yields (up to 95% reported in related systems).
- Although this example involves a thieno-fused pyrimidine, the catalytic system and conditions are directly applicable to 2-chloropyrimidine derivatives.
Sequential Amination and Substitution Reactions
In some synthetic routes, this compound serves as an intermediate for further functionalization, such as amination at the 2-position.
- The compound can be reacted with various amines in refluxing toluene for 24 hours to displace the 2-chloro substituent selectively.
- This reaction proceeds via nucleophilic aromatic substitution, generating 2-amino-4-(phenylethynyl)pyrimidine derivatives.
- The initial preparation of this compound is thus a critical step for the synthesis of a broad range of pyrimidine-based compounds.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Organolithium Addition | Phenylacetylene + n-BuLi at -78 °C, then 2-chloropyrimidine | ~37 | Direct, straightforward; mild conditions | Moderate yield; requires low temperature |
| Pd-Catalyzed Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Et3N, DMF or MeOH, N_2 atmosphere | Up to 95* | High yield; mild; broad substrate scope | Requires expensive catalysts |
| Nucleophilic Aromatic Substitution (Amination) | This compound + amine, reflux in toluene | Variable | Enables further functionalization | Requires prior preparation of chloroalkynyl intermediate |
*Yield from related pyrimidine derivatives under Pd/CuI catalysis.
Research Discoveries and Insights
- The organolithium approach allows regioselective substitution at the 4-position of 2-chloropyrimidine, preserving the 2-chloro substituent for further synthetic elaboration.
- The oxidation step with DDQ after nucleophilic addition is critical to restore aromaticity and obtain the desired pyrimidine product.
- Pd/CuI catalysis provides a practical and scalable method for the synthesis of 4-alkynylpyrimidines, with excellent selectivity and minimal side reactions.
- The choice of solvent and base in the Sonogashira coupling significantly affects the reaction efficiency and product purity.
- Amination of the 2-chloro substituent in this compound expands the chemical space of pyrimidine derivatives, useful for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(2-phenylethynyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions .
Coupling Reactions: The phenylethynyl group can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.
Coupling Reactions: Reagents include organoboron compounds (for Suzuki-Miyaura) or alkenes (for Heck). Catalysts such as palladium complexes and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are more complex aromatic compounds with extended conjugation.
Scientific Research Applications
2-chloro-4-(2-phenylethynyl)pyrimidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the areas of cancer and infectious diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-chloro-4-(2-phenylethynyl)pyrimidine depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Pharmacological and Functional Differences
- CNS Activity: The phenylethynyl group in 2-chloro-4-(phenylethynyl)pyrimidine facilitates CNS penetration and serotonin receptor binding, unlike nitrophenoxy or thiophene derivatives, which are optimized for peripheral targets .
- Anticonvulsant vs. Anticancer Activity: Thienopyrimidines with triazole substituents (e.g., compound 6) show efficacy in the MES test (30 mg/kg), while nitrophenoxy-thiophene derivatives are tailored for anticancer applications, reflecting substituent-driven target selectivity .
- Synthetic Efficiency: The nitrophenoxy-thiophene compound achieves an 85% yield via optimized stepwise reactions, contrasting with the moderate yields of CNS-active derivatives due to complex aromatization steps .
Electronic and Reactivity Profiles
- Electron-Withdrawing Groups: Nitrophenoxy and trifluoromethyl (e.g., 2-chloro-4-(trifluoromethyl)pyrimidine ) groups increase electrophilicity at C2, enhancing susceptibility to nucleophilic displacement.
- Electron-Donating Groups : Furan and piperidine substituents decrease electrophilicity, favoring reactions at other positions or altering metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
